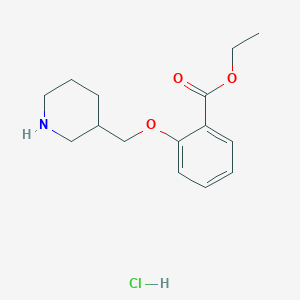

Ethyl 2-(3-piperidinylmethoxy)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-7-3-4-8-14(13)19-11-12-6-5-9-16-10-12;/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSPQXSTEFXUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-25-5 | |

| Record name | Benzoic acid, 2-(3-piperidinylmethoxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Ethyl 2-(3-piperidinylmethoxy)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies based on recent findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C16H20ClN2O3

- Molecular Weight : 320.79 g/mol

The compound features a benzoate moiety linked to a piperidine ring, which is known for enhancing biological activity through various interactions with biological targets.

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including those involved in inflammatory pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Modulation : this compound may interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors (M3R). Activation of M3R is linked to cell proliferation and resistance to apoptosis, particularly in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, indicating its usefulness in treating infections .

Biological Activity Data

The table below summarizes key findings related to the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : In a study involving LPS-induced inflammation in rats, administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-1β. This suggests its potential as an anti-inflammatory agent suitable for conditions like rheumatoid arthritis or other inflammatory diseases .

- Antimicrobial Potential : In vitro studies demonstrated that this compound exhibited antimicrobial activity against various pathogens, providing a basis for further exploration as an antibiotic alternative. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating promising therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C15H19ClN2O2

- Molecular Weight: 292.78 g/mol

- CAS Number: 1219972-73-2

- Appearance: White to off-white crystalline powder

- Solubility: Soluble in water

The compound features a piperidine ring attached to an ethyl benzoate moiety, which contributes to its unique chemical reactivity and biological activity.

Chemistry

Ethyl 2-(3-piperidinylmethoxy)benzoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

- Oxidation: Formation of N-oxides.

- Reduction: Conversion to corresponding alcohols.

- Substitution: Nucleophilic substitution at the piperidine nitrogen.

Biology

The compound has been studied for its potential biological activities, particularly in neuropharmacology. It interacts with neurotransmitter receptors and enzymes, making it a candidate for treating neurodegenerative diseases.

Biological Activities:

- Receptor Binding: Affinity for serotonin and norepinephrine receptors.

- Enzyme Inhibition: Potential to inhibit acetylcholinesterase (AChE).

- Neuroprotective Effects: May protect neural cells from degeneration.

Medicine

This compound is investigated for therapeutic effects in various diseases:

| Disease Area | Potential Application |

|---|---|

| Neurodegenerative Diseases | Treatment for Alzheimer’s and Parkinson’s disease |

| Depression | Antidepressant effects through receptor modulation |

| Analgesia | Pain relief via interaction with pain pathways |

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. It is explored for its role in creating polymers with enhanced properties.

Applications in Industry:

- Agrochemistry: Synthesis of pesticides and herbicides.

- Material Science: Development of novel polymers.

Case Studies

-

Neuropharmacology Research:

- Researchers synthesized piperidine-based ligands using this compound to target neural receptors involved in neurodegeneration.

- Preclinical models demonstrated promising results for conditions like Alzheimer's disease, highlighting its potential therapeutic benefits .

-

Chemical Biology Studies:

- The compound was utilized in binding assays to explore its specificity towards various biological targets.

- Results indicated significant interactions with neurotransmitter receptors, contributing to a better understanding of molecular mechanisms underlying diseases .

-

Environmental Impact Assessment:

- Environmental scientists studied the degradation of this compound under various conditions.

- Findings emphasized the importance of understanding the ecological footprint of pharmaceuticals, leading to the development of greener synthesis methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.